![molecular formula C17H11FO2 B6365183 3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% CAS No. 1261907-62-3](/img/structure/B6365183.png)
3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95%
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Overview
Description
3-Fluoro-4-(naphthalen-2-yl)benzoic acid (FNBA) is an organic compound with a molecular formula of C14H9FO2. It is a white solid with a melting point of 130-135 °C and a boiling point of 314 °C. FNBA is a versatile and useful compound that has been applied in a range of scientific research applications.
Scientific Research Applications
3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a substrate for the synthesis of other compounds, such as 4-fluoro-3-hydroxybenzoic acid and 4-fluoro-3-methylbenzoic acid. It has also been used in the synthesis of drugs, including anti-inflammatory agents, antifungal agents, and antimalarial agents. In addition, 3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% has been used as a reagent in the synthesis of heterocyclic compounds, such as thiophenes and pyridines.
Mechanism of Action
3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% is thought to act as a proton acceptor, allowing for the transfer of protons from one molecule to another. It is also thought to act as an electron donor, allowing for the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% can inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins. It has also been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes. In addition, 3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% has been shown to have anti-inflammatory and antifungal activities.
Advantages and Limitations for Lab Experiments
3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% has several advantages for lab experiments. It is a relatively stable compound and can be stored at room temperature. It is also relatively inexpensive to purchase and can be synthesized in the lab. However, 3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% can be toxic if handled improperly and should be used with caution.
Future Directions
3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% has a wide range of potential applications in scientific research. Further research is needed to explore its potential as an inhibitor of other enzymes and its potential as an anti-inflammatory and antifungal agent. Additionally, further research is needed to explore its potential as a drug delivery system and its potential to be used in the synthesis of other compounds. Finally, further research is needed to explore its potential to be used as a reagent in the synthesis of heterocyclic compounds.
Synthesis Methods
3-Fluoro-4-(naphthalen-2-yl)benzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 2-naphthoic acid with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. It can also be synthesized from the reaction of 4-fluorobenzaldehyde and 2-naphthoic acid in the presence of a strong acid such as sulfuric acid.
properties
IUPAC Name |
3-fluoro-4-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-10-14(17(19)20)7-8-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOIDJWLZDGWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681309 |
Source
|
Record name | 3-Fluoro-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(naphthalen-2-YL)benzoic acid | |
CAS RN |
1261907-62-3 |
Source
|
Record name | 3-Fluoro-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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